molecular formula C28H23FN4O3 B4009364 2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide

2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B4009364
M. Wt: 482.5 g/mol
InChI Key: DQGUXLVXAPWGNL-ZVHZXABRSA-N
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Description

2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a fluorobenzyl group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorobenzyl group and the formation of the imidazolidinone ring. Key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the indole derivative.

    Formation of the Imidazolidinone Ring: This is typically done through cyclization reactions involving urea or thiourea derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the imidazolidinone ring to its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It may be studied for its pharmacokinetic and pharmacodynamic properties, including its interaction with biological targets.

    Materials Science: The compound’s properties could be explored for use in developing new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring and fluorobenzyl group may facilitate binding to specific sites, while the imidazolidinone moiety could play a role in modulating the compound’s activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone: This compound shares the indole and fluorobenzyl groups but differs in the cyclopropyl moiety.

    Indole-3-acetic acid: A simpler indole derivative with significant biological activity, particularly as a plant hormone.

Uniqueness

The uniqueness of 2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler indole derivatives

Properties

IUPAC Name

2-[3-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN4O3/c1-18-5-4-6-22(13-18)30-26(34)17-32-16-20(23-7-2-3-8-25(23)32)14-24-27(35)33(28(36)31-24)15-19-9-11-21(29)12-10-19/h2-14,16H,15,17H2,1H3,(H,30,34)(H,31,36)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGUXLVXAPWGNL-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide

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